5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a thiophene ring, a tetrahydroquinoline moiety, and a sulfonamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the tetrahydroquinoline moiety, and the sulfonamide group attachment. Common synthetic routes may involve:
Formation of Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Tetrahydroquinoline Moiety: This step may involve the reduction of quinoline derivatives under hydrogenation conditions.
Attachment of Sulfonamide Group: This can be done using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Gewald reaction and employing catalytic hydrogenation for the reduction steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the propanoyl moiety can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The thiophene ring may also interact with various biological pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the tetrahydroquinoline moiety.
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide: Lacks the ethyl group.
5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-2-sulfonamide: Benzene ring instead of thiophene.
Uniqueness
The unique combination of the thiophene ring, tetrahydroquinoline moiety, and sulfonamide group in 5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-ethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-3-15-9-10-18(24-15)25(22,23)19-14-8-7-13-6-5-11-20(16(13)12-14)17(21)4-2/h7-10,12,19H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOHISJZNQWWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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